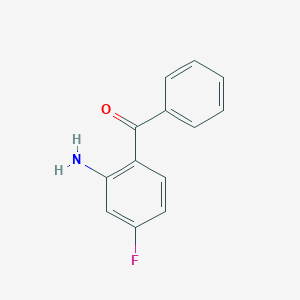
2-Amino-4-fluorobenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-fluorobenzophenone is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Development
2-Amino-4-fluorobenzophenone serves as a crucial intermediate in synthesizing several pharmaceuticals. Its applications include:
- Anti-Cancer Agents : The compound is utilized in the development of drugs targeting cancer cells, particularly in the synthesis of benzodiazepine derivatives that exhibit anti-cancer properties .
- Cholesterol-Lowering Medications : It is an intermediate in the production of statins, specifically ITAVASTATIN, which is used to manage cholesterol levels .
- Mental Health Treatments : The compound is also involved in synthesizing agents for treating mental disorders, highlighting its versatility in drug development .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for constructing complex molecules. Its applications include:
- Synthesis of Functionalized Compounds : Chemists utilize this compound to create various organic compounds with specific functional groups essential for materials science and chemical research .
- Electrophilic Coupling Reagent : The compound acts as an electrophilic reagent, facilitating the formation of chemical bonds that are critical in synthesizing diverse organic molecules.
Production of Fluorescent Dyes
This compound plays a vital role in producing fluorescent dyes used in biological imaging and diagnostics. These dyes enhance the visualization of cellular processes, making them invaluable in medical research and diagnostics .
Research in Photochemistry
This compound is significant in photochemical studies. Its applications include:
- Understanding Light-Induced Reactions : Researchers use this compound to investigate reactions induced by light, which are essential for developing solar energy technologies and photonic devices .
- Studying UV Light Behavior : The compound aids in understanding how different substances behave under UV light, contributing to advancements in photochemistry .
Analytical Chemistry
In analytical chemistry, this compound is utilized for various detection and quantification methods:
- Chromatography and Spectroscopy : The compound is employed in techniques such as chromatography and spectroscopy to detect and quantify other substances, providing critical data for quality control across multiple industries .
Carcinogenicity Assessment
A comprehensive study by the International Agency for Research on Cancer (IARC) evaluated related compounds' carcinogenic potential. Findings indicated a significant increase in tumor incidence among male rats exposed to high doses of similar compounds, suggesting potential risks associated with this compound exposure.
Toxicological Effects
Research has shown that chronic exposure to this compound can lead to hematological changes such as decreased erythrocyte counts and hemoglobin levels in animal models. This highlights potential systemic toxicity that could have implications for human health.
Summary of Findings
The applications of this compound span across various scientific disciplines:
| Application Area | Key Uses |
|---|---|
| Pharmaceutical Development | Anti-cancer agents, cholesterol-lowering medications |
| Organic Synthesis | Building block for complex organic compounds |
| Production of Fluorescent Dyes | Biological imaging and diagnostics |
| Research in Photochemistry | Investigating light-induced reactions |
| Analytical Chemistry | Detection and quantification methods |
属性
分子式 |
C13H10FNO |
|---|---|
分子量 |
215.22 g/mol |
IUPAC 名称 |
(2-amino-4-fluorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10FNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI 键 |
UJUNEYQAFREPBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















